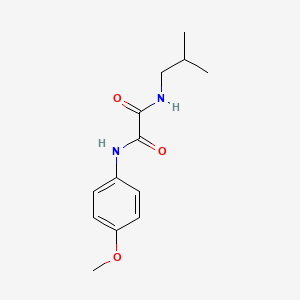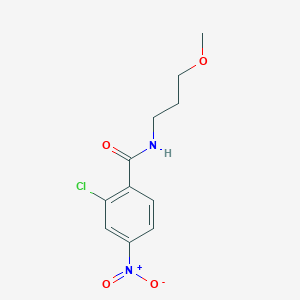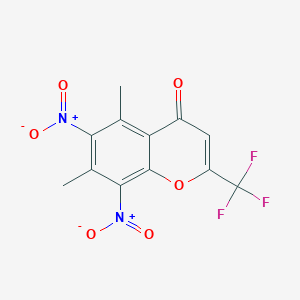![molecular formula C13H14N2O3S B11643551 methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11643551.png)
methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an imino group, and a methyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to yield the thiazolidinone ring. The final step involves esterification with methanol to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl {(4Z)-4-[(2-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
- Methyl {(4Z)-4-[(4-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
- Methyl {(4Z)-4-[(3-chlorophenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate
Uniqueness
Methyl {(4Z)-4-[(3-methylphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s binding affinity to molecular targets and its overall stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H14N2O3S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
methyl 2-[4-(3-methylphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate |
InChI |
InChI=1S/C13H14N2O3S/c1-8-4-3-5-9(6-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17) |
Clave InChI |
UZQRJFULWWCONO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=C2C(SC(=O)N2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11643473.png)
![(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B11643479.png)


![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B11643509.png)

![8-ethoxy-2-(4-ethoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B11643521.png)
![5-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11643522.png)
![ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11643527.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11643532.png)


![5-[(2-hydroxyethyl)carbamoyl]-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11643553.png)
